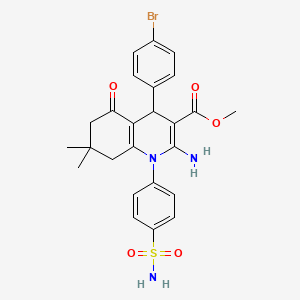
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the hexahydroquinoline core, followed by functional group modifications to introduce the amino, bromophenyl, dimethyl, oxo, sulfamoylphenyl, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group or other reducible functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents. Examples include:
- Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its synthesis, pharmacological effects, and research findings.
Molecular Formula: C19H20BrN2O4
Molecular Weight: 406.2704 g/mol
CAS Number: [Not provided in search results]
Structural Characteristics
The compound features a hexahydroquinoline core with various functional groups that may influence its biological activity. The presence of bromine and sulfonamide moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Caco-2 Cells: The compound exhibited notable activity in reducing cell viability, indicating potential as a therapeutic agent against colorectal cancer.
- A549 Cells: While some derivatives showed reduced activity against lung cancer cells, the structure-activity relationship remains an area of active research.
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | |
| Compound B | A549 | 31.9 | |
| Methyl 2-amino derivative | Caco-2 | 54.9 |
The mechanism of action for methyl 2-amino derivatives often involves interaction with specific cellular pathways:
- Inhibition of Tyrosine Kinases: Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- Apoptosis Induction: Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies indicate potential antimicrobial activity. Compounds similar to methyl 2-amino derivatives have shown effectiveness against bacterial strains, suggesting a broader pharmacological profile.
Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized several derivatives of methyl 2-amino compounds and evaluated their anticancer properties. Notably, compound derivatives with specific substitutions demonstrated enhanced activity against both Caco-2 and A549 cell lines. The study employed quantitative structure–activity relationship (QSAR) modeling to predict biological efficacy.
Study 2: In Vivo Efficacy
In vivo studies involving animal models indicated that certain derivatives could significantly reduce tumor size compared to controls. These findings support the hypothesis that modifications to the methyl 2-amino structure can enhance therapeutic efficacy.
Properties
Molecular Formula |
C25H26BrN3O5S |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26BrN3O5S/c1-25(2)12-18-21(19(30)13-25)20(14-4-6-15(26)7-5-14)22(24(31)34-3)23(27)29(18)16-8-10-17(11-9-16)35(28,32)33/h4-11,20H,12-13,27H2,1-3H3,(H2,28,32,33) |
InChI Key |
GQFMSLFZGATROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















